molecular formula C14H11BrO B14408903 3-bromo-2,3-dihydrophenanthren-4(1H)-one CAS No. 84495-60-3

3-bromo-2,3-dihydrophenanthren-4(1H)-one

Cat. No.: B14408903
CAS No.: 84495-60-3
M. Wt: 275.14 g/mol
InChI Key: HYZHDJZPJGLJON-UHFFFAOYSA-N
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Description

3-Bromo-2,3-dihydrophenanthren-4(1H)-one (molecular formula C₁₄H₁₁BrO) is a brominated polycyclic aromatic compound with a fused phenanthrene core modified by a ketone group at position 4 and a bromine atom at position 3 . This structure confers unique reactivity and biological activity, positioning it as a key intermediate in pharmaceutical and materials science research. The compound’s synthesis typically involves bromination of phenanthrene derivatives under controlled conditions (e.g., solvent choice, temperature) to optimize yield and purity . Analytical characterization relies on Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography (using programs like SHELXL ).

The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitutions or cross-coupling reactions, while the ketone group facilitates redox transformations .

Properties

CAS No.

84495-60-3

Molecular Formula

C14H11BrO

Molecular Weight

275.14 g/mol

IUPAC Name

3-bromo-2,3-dihydro-1H-phenanthren-4-one

InChI

InChI=1S/C14H11BrO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,12H,7-8H2

InChI Key

HYZHDJZPJGLJON-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3C=C2)C(=O)C1Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Brominated Phenanthrenones and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-Bromo-2,3-dihydrophenanthren-4(1H)-one C₁₄H₁₁BrO 275.14 Not provided Bromine at C3, ketone at C4; antiviral activity
(3R,4R)-3-Bromo-1,2,3,4-tetrahydrophenanthren-4-ol C₁₄H₁₃BrO 277.16 Not provided Bromine at C3, hydroxyl at C4; chiral centers influence biological activity
2,3-Dihydrophenanthren-4(1H)-one C₁₄H₁₂O 196.24 778-48-3 Parent compound lacking bromine; lower reactivity and no antiviral data

Key Differences :

  • The bromine atom in 3-bromo-2,3-dihydrophenanthren-4(1H)-one significantly increases electrophilicity compared to the non-brominated parent compound (CAS 778-48-3) .
  • Chiral analogs like (3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol exhibit stereospecific interactions with biomolecules, a feature absent in the planar, non-chiral target compound .

Functional Group Variations: Hydroxylated Derivatives

Table 2: Comparison with Hydroxylated Phenanthrenones

Compound Name Functional Groups Biological Activity Reactivity Profile
3-Bromo-2,3-dihydrophenanthren-4(1H)-one Bromine (C3), ketone (C4) Antiviral (SARS-CoV-2) Electrophilic substitutions, redox reactions
3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one Hydroxyl (C3), ketone (C4) Antioxidant, cholinesterase inhibition Oxidation to ketones, nucleophilic additions
(3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one Hydroxyl (C3, R-configuration) Enzyme inhibition (e.g., AChE) Stereospecific interactions in drug design

Key Insights :

  • Hydroxyl groups (e.g., in 3-hydroxy derivatives) enhance hydrogen-bonding capacity, improving interactions with enzymes like acetylcholinesterase (AChE), whereas bromine prioritizes halogen bonding and electrophilic reactivity .

Extended Ring Systems: Dihydrobenzo(C)phenanthrenones

Table 3: Comparison with Larger Polycyclic Analogs

Compound Name Ring System Molecular Weight (g/mol) Applications
3-Bromo-2,3-dihydrophenanthren-4(1H)-one Phenanthrene (3 fused rings) 275.14 Pharmaceuticals, materials science
2,3-Dihydrobenzo(C)phenanthren-4(1H)-one Benzo(C)phenanthrene (4 fused rings) 246.30 Organic synthesis, photophysical studies
7-(Dimethylamino)-2,3-dihydrophenanthren-4(1H)-one Phenanthrene + dimethylamino 253.33 Solvatochromic probes (e.g., fluorescence)

Key Contrasts :

  • Benzo(C)phenanthrenones exhibit extended conjugation, altering UV-vis absorption and fluorescence properties compared to the simpler phenanthrenone core .
  • The dimethylamino group in solvatochromic analogs introduces charge-transfer states absent in the brominated target compound .

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